molecular formula C8H9ClMg B15286853 magnesium;1-methanidyl-2-methylbenzene;chloride

magnesium;1-methanidyl-2-methylbenzene;chloride

Cat. No.: B15286853
M. Wt: 164.91 g/mol
InChI Key: YGJUEZWNAWCXGJ-UHFFFAOYSA-M
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Description

Magnesium;1-methanidyl-2-methylbenzene;chloride: is a chemical compound with the molecular formula C8H9ClMg 2-methylbenzylmagnesium chloride and is a type of Grignard reagent. Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium;1-methanidyl-2-methylbenzene;chloride is typically prepared by reacting 2-methylbenzyl chloride with magnesium in the presence of a solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often supplied as a solution in THF to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions: Magnesium;1-methanidyl-2-methylbenzene;chloride undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which magnesium;1-methanidyl-2-methylbenzene;chloride exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the nucleophile and electrophile are temporarily bonded .

Comparison with Similar Compounds

Comparison: Magnesium;1-methanidyl-2-methylbenzene;chloride is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylmagnesium chloride, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes .

Properties

IUPAC Name

magnesium;1-methanidyl-2-methylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUEZWNAWCXGJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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